2-Allyloxy-5-methyl-benzoic acid

Description

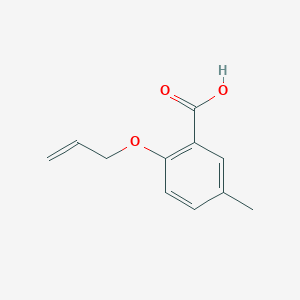

2-Allyloxy-5-methyl-benzoic acid is an ortho-substituted benzoic acid derivative characterized by an allyloxy group (-OCH₂CHCH₂) at position 2 and a methyl group (-CH₃) at position 5 of the aromatic ring. The carboxylic acid moiety at position 1 confers acidity and hydrogen-bonding capability, while the substituents influence electronic distribution and steric effects. The allyloxy group donates electrons via resonance, slightly reducing the acidity of the carboxylic acid compared to unsubstituted benzoic acid (pKa ~4.2, estimated). The methyl group at position 5 further modulates electron density through inductive effects.

Crystallographic studies of structurally similar compounds, such as 2-Allyloxy-5-nitrobenzoic acid, suggest that this compound may adopt a planar conformation, with substituent-induced strain affecting bond lengths in the aromatic ring . Intermolecular O–H⋯O hydrogen bonding is likely to facilitate dimer formation in the solid state, as observed in nitro and hydroxy derivatives .

Properties

IUPAC Name |

5-methyl-2-prop-2-enoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-6-14-10-5-4-8(2)7-9(10)11(12)13/h3-5,7H,1,6H2,2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWNBNCUFXGUKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC=C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyloxy-5-methyl-benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 5-methyl-salicylic acid.

Allylation: The hydroxyl group of 5-methyl-salicylic acid is allylated using allyl bromide in the presence of a base such as potassium carbonate.

Oxidation: The resulting allyloxy compound is then oxidized to form the carboxylic acid group, yielding this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the allyloxy group, leading to the formation of epoxides or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Epoxides, carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated benzoic acids.

Scientific Research Applications

2-Allyloxy-5-methyl-benzoic acid has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Allyloxy-5-methyl-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidative metabolism and conjugation reactions.

Comparison with Similar Compounds

Key Observations :

- Electron Effects: Nitro groups (-NO₂) strongly withdraw electrons, lowering the pKa of the carboxylic acid (e.g., ~2.8 for nitro derivatives vs. ~4.2 for methyl-substituted compounds) . Allyloxy and methoxy groups donate electrons via resonance, reducing acidity relative to hydroxy analogs .

- Steric and Conformational Influences : Ortho-substituents (e.g., allyloxy at position 2) introduce steric strain, altering bond lengths and planarity in the aromatic ring .

Physicochemical Properties and Reactivity

Reactivity Insights :

- Hydrogen Bonding : Hydroxy and carboxylic acid groups facilitate dimerization (e.g., 2-Hydroxy-5-methylbenzoic acid forms strong O–H⋯O bonds) . Allyloxy groups participate in weaker interactions, influencing crystallization behavior .

- Functional Group Reactivity: Allyloxy groups enable further reactions (e.g., polymerization or Michael additions), while nitro and methylamino groups direct electrophilic substitution patterns .

Biological Activity

Overview

2-Allyloxy-5-methyl-benzoic acid is an organic compound characterized by an allyloxy group attached to a benzoic acid core, with a methyl group at the fifth position. This unique structure grants it potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.

- Molecular Formula : C11H12O3

- Molecular Weight : 192.21 g/mol

- CAS Number : 1061592-06-0

The compound's structure enhances its nucleophilicity due to the presence of the allyloxy group, allowing for various substitution reactions that are beneficial in synthetic chemistry and medicinal applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. Key pathways involved may include oxidative metabolism and conjugation reactions, which contribute to its therapeutic potential.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit pro-inflammatory cytokines and modulate pathways associated with inflammation, which could be beneficial in treating inflammatory diseases.

Study on Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial activity.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anti-inflammatory Mechanism Investigation

Another study focused on the anti-inflammatory mechanisms of this compound. Using a mouse model of acute inflammation, researchers found that administration of this compound significantly reduced edema and levels of inflammatory markers such as TNF-alpha and IL-6.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to similar compounds to understand its unique properties:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-Allyloxy-benzoic acid | Alkoxy-substituted benzoic acid | Moderate antimicrobial activity |

| 5-Methyl-salicylic acid | Hydroxy-substituted salicylic acid | Anti-inflammatory properties |

| 2-Methoxy-5-methyl-benzoic acid | Methoxy-substituted benzoic acid | Lower antimicrobial activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.